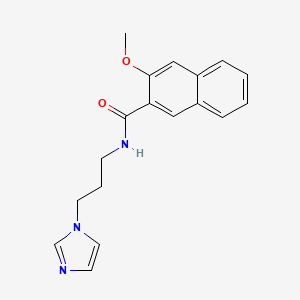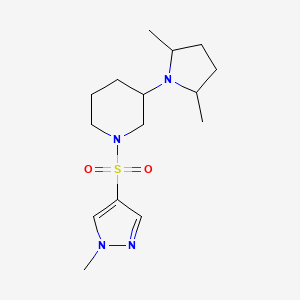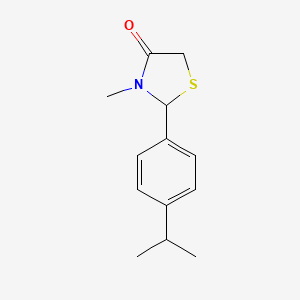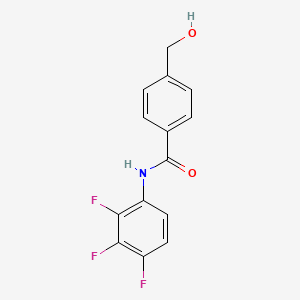
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide, also known as TFB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TFB has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various fields of study. In
作用機序
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide exerts its therapeutic effects by inhibiting the activity of certain enzymes, including histone deacetylases (HDACs) and phosphodiesterases (PDEs). HDACs are involved in the regulation of gene expression, and their inhibition by this compound can lead to the activation of tumor suppressor genes and the inhibition of oncogenes. PDEs are involved in the regulation of intracellular signaling pathways, and their inhibition by this compound can lead to the activation of anti-inflammatory pathways.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of intracellular signaling pathways. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide is its specificity for certain enzymes, which allows for targeted inhibition of specific pathways. Additionally, this compound has been shown to have low toxicity in animal models, making it a safe candidate for further study. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for research on 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide. One area of interest is the development of new drugs for the treatment of cancer and inflammatory diseases based on the structure of this compound. Additionally, further study is needed to determine the optimal dosing and administration of this compound in vivo. Finally, the potential use of this compound in combination with other drugs for synergistic effects should be explored.
Conclusion
In conclusion, this compound, or this compound, is a promising candidate for use in various scientific fields due to its potential therapeutic applications. This compound has been shown to have a range of biochemical and physiological effects, making it a potential candidate for the development of new drugs for the treatment of cancer and inflammatory diseases. Further research is needed to determine the optimal dosing and administration of this compound in vivo and to explore its potential use in combination with other drugs for synergistic effects.
合成法
The synthesis of 4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide involves the reaction of 4-(Hydroxymethyl)benzoic acid with 2,3,4-trifluoroaniline in the presence of a coupling agent such as N,N'-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place at room temperature under an inert atmosphere, and the resulting product is purified through recrystallization.
科学的研究の応用
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. One of the most promising applications of this compound is in the development of new drugs for the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by blocking the activity of certain enzymes that are essential for cell proliferation. Additionally, this compound has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
特性
IUPAC Name |
4-(hydroxymethyl)-N-(2,3,4-trifluorophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO2/c15-10-5-6-11(13(17)12(10)16)18-14(20)9-3-1-8(7-19)2-4-9/h1-6,19H,7H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARYFSHLGTMHAPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C(=O)NC2=C(C(=C(C=C2)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)
![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
![3-N-[(1-benzylpiperidin-4-yl)methyl]benzene-1,3-dicarboxamide](/img/structure/B7532622.png)
![N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
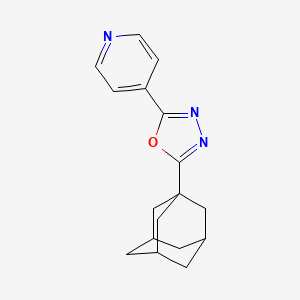

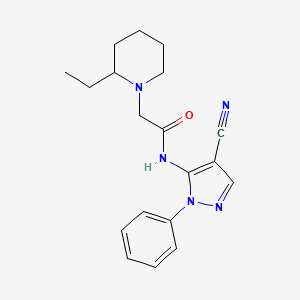
![N-[(1-benzylpiperidin-4-yl)methyl]-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7532656.png)
![4-methyl-5-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)methyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7532664.png)
![N-(1-cyanocyclohexyl)-2-(5,6-dimethyl-4-oxo-3-propan-2-ylthieno[2,3-d]pyrimidin-2-yl)sulfanylpropanamide](/img/structure/B7532671.png)
